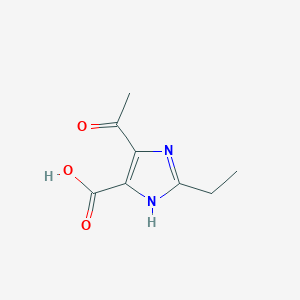

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

“5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in various pharmaceutical drugs due to their broad range of biological activities. The compound can be utilized in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . It serves as a key intermediate in creating molecules that interact beneficially with biological systems.

Antidiabetic Agents

The imidazole ring is present in many compounds that exhibit antidiabetic activity. As such, our compound could be instrumental in the development of new antidiabetic medications, helping to modulate blood sugar levels and manage diabetes more effectively .

Antifungal and Antimicrobial Applications

Due to its structural similarity to many biologically active imidazole compounds, “5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” may have applications as an antifungal and antimicrobial agent. This could lead to new treatments for infections caused by fungi and other microbes .

Anti-Allergic and Antipyretic Uses

Imidazole derivatives are known to possess anti-allergic and antipyretic (fever-reducing) activities. This compound could be a precursor in the synthesis of medications that alleviate allergies and reduce fever .

Antiviral and Antioxidant Properties

Research indicates that imidazole-containing compounds can show significant antiviral and antioxidant effects. This makes “5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” a potential candidate for developing treatments against viral infections and oxidative stress-related diseases .

Catalysis and Chemical Synthesis

Imidazole compounds are also used in catalysis and chemical synthesis due to their versatile binding properties. They can facilitate a variety of chemical reactions, making them valuable in industrial processes and laboratory research .

Mécanisme D'action

Target of Action

Imidazole compounds are known to interact with a variety of biological targets. They are key components in many functional molecules used in a variety of everyday applications . .

Mode of Action

Imidazole rings are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature This allows them to interact with a variety of biological targets

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. Imidazole compounds are generally highly soluble in water and other polar solvents , which can influence their ADME properties

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Imidazole compounds have been reported to show a broad range of biological activities

Orientations Futures

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAOBFARBAOOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

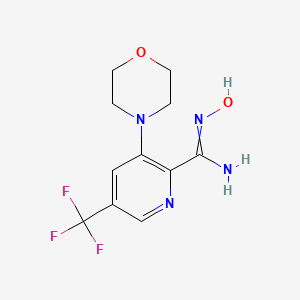

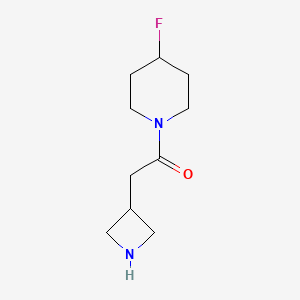

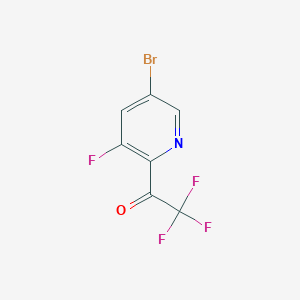

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)

![tert-butyl 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine-4-carboxylate](/img/structure/B1414502.png)

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)

![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)

![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)